3-Bromo-1H-pyrazol-5-amine
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Overview
Description
3-Bromo-1H-pyrazol-5-amine: is an important heterocyclic compound that is part of the pyrazole family. It is characterized by the presence of a bromine atom at the third position and an amine group at the fifth position of the pyrazole ring. This compound is known for its versatility in organic synthesis and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with bromine.
Bromination of Pyrazoles: Another method involves the bromination of 1H-pyrazol-5-amine using bromine or other brominating agents.
Industrial Production Methods: Industrial production often involves the large-scale bromination of pyrazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1H-pyrazol-5-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromo-1H-pyrazol-5-amine is widely used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In biological research, this compound is used to study the inhibition of adenosine triphosphate-sensitive potassium channels in cardiac muscle.
Industry: Industrially, this compound is a key intermediate in the synthesis of novel insecticides such as chlorantraniliprole. It is also used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, it targets the ryanodine receptors in insects, leading to muscle paralysis and death . In medical applications, it modulates potassium channels, affecting cardiac muscle contraction and electrical activity .
Comparison with Similar Compounds
- 3-Amino-5-bromopyrazole
- 5-Bromo-1H-pyrazol-3-ylamine
- 3-Bromo-5-amine-1H-pyrazole
Uniqueness: 3-Bromo-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromopyrazoles, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-bromo-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYIGUWAWHQOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673028 |
Source
|
Record name | 5-Bromo-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950739-21-6 |
Source
|
Record name | 5-Bromo-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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